Tropic acid

描述

This compound has been reported in Apis, Secale cereale, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

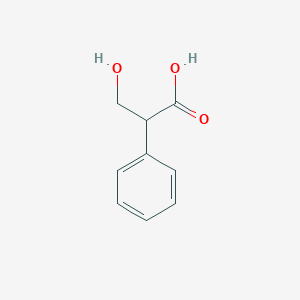

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862179 | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-63-6, 529-64-6 | |

| Record name | (±)-Tropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

Tropic acid, known by its IUPAC name 3-hydroxy-2-phenylpropanoic acid, is a vital laboratory reagent, primarily recognized for its role in the chemical synthesis of the anticholinergic drugs atropine and hyoscyamine[1]. As a chiral substance, it exists as a racemic mixture (DL-Tropic acid) or as individual enantiomers ((+)- or R-Tropic acid and (-)- or S-Tropic acid)[1]. This guide provides a comprehensive overview of its core physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in synthetic chemistry and drug development.

| Property | Value |

| IUPAC Name | 3-hydroxy-2-phenylpropanoic acid[1][2] |

| Synonyms | α-(Hydroxymethyl)benzeneacetic acid, 2-phenylhydracrylic acid, α-phenyl-β-hydroxypropionic acid[3] |

| Chemical Formula | C₉H₁₀O₃[1][4][5] |

| Molecular Weight | 166.17 g/mol [1][3][5][6] |

| Appearance | White to off-white crystalline powder or needles/plates from water or benzene[3][7][8][9] |

| Melting Point | (±)-Form (racemic): 115-118 °C, 116-118 °C, 118 °C[3][4][6][10] (+)-(R)-Form: 107 °C[3][10] (-)-(S)-Form: 126-128 °C[3][10] |

| Boiling Point | 322.5 ± 30.0 °C at 760 mmHg[4][11] |

| Density | 1.3 ± 0.1 g/cm³[4] |

| Solubility | Water: 20 g/L at 20 °C (1 g in 50 ml)[3][4][7][11][12] Other Solvents: Soluble in methanol (0.1 g/mL), ethanol, ether, and boiling water; slightly soluble in benzene; practically insoluble in petroleum ether[3][5][7][12] |

| Acidity (pKa) | pKₐ: 3.53 at 25°C[7][13] (Dissociation Constant, K: 7.5 x 10⁻⁵ at 25°C[3]) |

| LogP (o/w) | 0.28[4][11] |

| Flash Point | 163.1 ± 21.1 °C[4][11] |

| Refractive Index | 1.576[4] |

| Optical Rotation | (+)-(R)-Form: [α]D²⁰ +72° (c = 0.5 in water)[3] (-)-(S)-Form: [α]D²⁰ -72° (c = 0.5 in water)[3] |

| Spectral Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (GC-MS, MS-MS), and IR spectra are available in public databases [2][14][15] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments typically applied to solid organic acids like this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, it is recorded as a temperature range from the point of initial liquefaction to complete liquefaction.

-

Apparatus: Digital melting point apparatus (e.g., Vernier Melt Station) or a traditional Thiele tube setup.

-

Procedure:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range[16].

-

Note: A sharp melting range (e.g., 1-2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities.

-

Determination of Solubility

Solubility is quantified as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or water bath, filtration apparatus.

-

Procedure (Equilibrium Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

-

The mixture is agitated in a temperature-controlled environment (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn.

-

The aliquot is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve) or by evaporating the solvent and weighing the residue. The result is typically expressed in g/L or mg/mL[12].

-

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration continues past the equivalence point.

-

A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Workflow for Physicochemical Characterization

The logical progression for analyzing a compound like this compound involves a series of steps from initial identification to detailed property measurement. The following diagram illustrates this workflow.

Caption: Workflow for the Physicochemical Analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 552-63-6 | FT31509 | Biosynth [biosynth.com]

- 7. This compound | 529-64-6 [chemicalbook.com]

- 8. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]

- 9. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. This compound, 552-63-6 [thegoodscentscompany.com]

- 12. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]

- 13. 529-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. DL-TROPIC ACID(552-63-6) IR2 spectrum [chemicalbook.com]

- 15. This compound, 2TMS derivative [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Natural sources and extraction of Tropic acid from plants

An In-depth Technical Guide to the Natural Sources and Extraction of Tropic Acid from Plants

Introduction

This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial precursor in the semi-synthesis of tropane alkaloids such as atropine (the racemic form of hyoscyamine) and scopolamine, which are widely used as anticholinergic agents.[1][2] These drugs are essential for various medical applications, including ophthalmology, cardiology, and as antidotes for organophosphate poisoning.[3][4] While this compound can be produced via chemical synthesis, its extraction from natural plant sources remains a relevant area of study.[5] This guide provides a comprehensive technical overview of the primary plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction, purification, and quantification.

Natural Sources of this compound

This compound does not typically exist in its free form in plants. Instead, it is found as an ester moiety within various tropane alkaloids.[6] The primary natural sources of these alkaloids are plants belonging to the Solanaceae family, commonly known as the nightshade family.[4][7] These plants produce a range of alkaloids, with hyoscyamine and scopolamine being the most significant carriers of this compound.

Key plant species include:

-

Atropa belladonna (Deadly Nightshade): A well-known source of atropine and other tropane alkaloids, found in its roots, leaves, and fruits.[1][8]

-

Datura species: Various species such as Datura stramonium (Jimsonweed) and Datura metel contain high concentrations of hyoscyamine and scopolamine in their seeds, leaves, and flowers.[9][10]

-

Hyoscyamus niger (Henbane): This plant contains significant levels of tropane alkaloids in its seeds and leaves.[2][4]

-

Brugmansia species (Angel's Trumpet): These ornamental plants are also rich in tropane alkaloids throughout their tissues.

-

Mandragora species (Mandrake): The roots of plants like Mandragora officinarum are historical sources of these psychoactive alkaloids.[4]

-

Duboisia species: Plants like Duboisia hopwoodii (Pituri) are known to contain belladonna alkaloids.[4]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a fascinating pathway involving an unusual intramolecular rearrangement. The pathway begins with the common amino acid L-phenylalanine.

-

Deamination: Phenylalanine is first converted to phenylpyruvic acid.

-

Reduction: Phenylpyruvic acid is then reduced to form phenyllactic acid.[11]

-

Rearrangement: The key and most complex step is the intramolecular rearrangement of phenyllactic acid to form (S)-tropic acid. This step is unique and its exact enzymatic mechanism is still under investigation, though it is hypothesized to involve a cytochrome P450-dependent enzyme.[6][12]

Following its synthesis, this compound is activated and esterified with a tropane alcohol (tropine or scopine) to form the final alkaloids, hyoscyamine and scopolamine.[6][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. US2716650A - Preparation of this compound and related - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. brieflands.com [brieflands.com]

- 9. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. d.lib.msu.edu [d.lib.msu.edu]

- 12. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of Tropic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of Tropic Acid

Abstract

This compound (3-hydroxy-2-phenylpropanoic acid) is a key chiral building block used in the synthesis of important pharmaceuticals such as atropine and hyoscyamine.[1] Its precise structural characterization is paramount for ensuring the purity, efficacy, and safety of these active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows and molecular fragmentation to facilitate a thorough understanding of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the hydroxymethyl group. The integration of these signals confirms the number of protons in each unique chemical environment.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 - 7.41 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.06 - 4.08 | Triplet | 1H | Methine proton (-CH) |

| ~3.85 - 3.87 | Doublet of Doublets | 1H | Methylene proton (-CHₐHₙOH) |

| ~3.66 - 3.69 | Doublet of Doublets | 1H | Methylene proton (-CHₐHₙOH) |

Note: Data is based on analysis in D₂O.[3] Chemical shifts and multiplicities may vary with the solvent used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows nine distinct carbon signals, corresponding to the carboxylic acid, the aromatic ring carbons, the methine carbon, and the methylene carbon.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 183.00 | Carboxylic acid carbon (-COOH) |

| 141.48 | Quaternary aromatic carbon (C-ipso) |

| 131.53 | Aromatic carbon (-CH) |

| 130.91 | Aromatic carbon (-CH) |

| 129.88 | Aromatic carbon (-CH) |

| 66.53 | Methylene carbon (-CH₂OH) |

| 59.65 | Methine carbon (-CH) |

Note: Data is based on analysis in D₂O.[3] Chemical shifts may vary with the solvent used.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of an organic compound like this compound.[4][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]

-

Transfer: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[4]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times are generally required for ¹³C due to its low natural abundance and lower gyromagnetic ratio.[2]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6][7]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of a hydroxyl group (from both the alcohol and carboxylic acid), a carbonyl group, and an aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid & Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| ~1600, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid / Alcohol |

Note: Frequencies are approximate and based on typical values for these functional groups.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

This protocol is suitable for solid samples like this compound.[8]

-

Sample Preparation: Place a small amount (approx. 50 mg) of this compound into a small test tube or vial.[8]

-

Dissolution: Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[8]

-

Film Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate. If the film is too thin, another drop can be added.[8]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Spectrum Measurement: Acquire the IR spectrum. A background spectrum of the clean, empty instrument should be run first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent like acetone and return it to a desiccator for storage.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[10][11]

Mass Spectrometric Data

For this compound (Molecular Weight: 166.17 g/mol ), Electron Ionization (EI) mass spectrometry typically results in the molecular ion (M⁺˙) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 166 | [C₉H₁₀O₃]⁺˙ | (Molecular Ion) |

| 136 | [C₈H₈O₂]⁺˙ | CH₂O (Formaldehyde) |

| 118 | [C₈H₆O]⁺˙ | H₂O from m/z 136 |

| 91 | [C₇H₇]⁺ | C₂H₃O₃ |

Note: Data is based on common fragmentation patterns and publicly available spectra.[3] The relative abundance of ions can vary based on instrument conditions.

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for analyzing a small molecule like this compound using a mass spectrometer, often coupled with a chromatographic system.[12]

-

Sample Preparation: Prepare a dilute solution of the sample. Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Then, further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.[12]

-

Filtration: If any particulate matter is present, the solution must be filtered to prevent clogging of the instrument's tubing.[12]

-

Ionization: Introduce the sample into the ion source. For a volatile compound like a derivative of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is typically used.[9][10]

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations of Analytical Processes

Diagrams can effectively illustrate complex workflows and relationships in spectroscopic analysis.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown compound using multiple spectroscopic techniques.

Caption: A logical workflow for structure elucidation using spectroscopic methods.

Proposed Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Caption: A plausible EI-MS fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, carbonyl, aromatic ring), and Mass Spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and analysis of this compound and related pharmaceutical compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. amherst.edu [amherst.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Stereochemistry of Tropic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Tropic acid, known chemically as 3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the synthesis of numerous pharmacologically significant tropane alkaloids. Its single stereocenter gives rise to two enantiomers, (R)-tropic acid and (S)-tropic acid. The absolute configuration of this moiety is a critical determinant of the biological activity of the final drug substance. For instance, the potent anticholinergic activity of hyoscyamine is attributed to the ester formed from tropine and (S)-tropic acid, whereas its enantiomer, constructed from (R)-tropic acid, is significantly less active.[1][2][3] This guide provides an in-depth overview of the stereochemistry, resolution, and stereospecific reactions of this compound enantiomers.

Physicochemical Properties of this compound Enantiomers

Enantiomers possess identical physical properties in an achiral environment, but they differ in their interaction with plane-polarized light.[4] Key quantitative data for the enantiomers and the racemic mixture of this compound are summarized below.

| Property | (R)-(+)-Tropic Acid | (S)-(-)-Tropic Acid | (±)-Racemic this compound |

| CAS Number | 17126-67-9[5] | 16202-15-6 | 552-63-6[6] |

| Molecular Formula | C₉H₁₀O₃[5] | C₉H₁₀O₃ | C₉H₁₀O₃[6] |

| Molecular Weight | 166.17 g/mol [5] | 166.17 g/mol | 166.17 g/mol [6] |

| Melting Point | 107 °C[4] | 126-128 °C[4] | 116-118 °C[6][7][8] |

| Specific Optical Rotation ([\a]D²⁰) | +72° (c=0.5 in water)[4] | -72° (c=0.5 in water)[4] | 0° |

Resolution of Racemic this compound

Since chemical synthesis from achiral precursors typically yields a racemic mixture, the separation, or resolution, of the enantiomers is a critical step for pharmaceutical applications.[9] The most common method involves the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10]

Experimental Protocol: Resolution of (±)-Tropic Acid

The following is a generalized protocol based on classical resolution methods described in the literature.[10]

-

Salt Formation: Dissolve equimolar amounts of (±)-tropic acid and an optically active base (e.g., (-)-quinine or (+)-quinidine) in a suitable solvent, such as aqueous ethanol, with heating to achieve complete dissolution.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation of Diastereomer: Collect the crystals by filtration. The crystals can be recrystallized from the same solvent system to improve diastereomeric purity. The mother liquor, now enriched in the other diastereomer, is set aside.

-

Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., dilute HCl) to precipitate the optically active this compound.

-

Purification: Collect the precipitated enantiomeric acid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like water or benzene can be performed for further purification.

-

Recovery of Second Enantiomer: The mother liquor from step 3 is treated with acid to liberate the other, now enriched, this compound enantiomer, which can be further purified or subjected to resolution with the opposite enantiomer of the chiral base.

Stereospecific Synthesis of this compound Derivatives

For the synthesis of anticholinergic drugs, the resolved, optically active this compound must be converted into an activated form, typically an acyl chloride, before esterification with an amino alcohol like tropine or N-isopropylnortropine.[11] To prevent side reactions, the hydroxyl group of this compound is often protected, commonly by acetylation, prior to the formation of the acyl chloride.[11]

Experimental Protocol: Synthesis of (-)-O-Acetylthis compound Chloride

This protocol is adapted from procedures described in patent literature for the preparation of precursors to anticholinergic agents.[11]

-

Acetylation: To a stirred solution of (-)-tropic acid (13.3 g), add acetyl chloride (31.4 g) at ambient temperature. Stirring is continued for approximately two hours until thin-layer chromatography (TLC) indicates the reaction is complete, yielding a solution of (-)-O-acetyl this compound.

-

Acyl Chloride Formation: Add thionyl chloride (47.5 g) dropwise to the solution of (-)-O-acetyl this compound over 30 minutes.

-

Reaction: Stir the solution overnight at ambient temperature, followed by heating for one hour at 50°C.

-

Isolation: Evaporate the excess reagents under reduced pressure at 35°C to yield the crude (-)-O-acetylthis compound chloride as a brownish liquid. This product is often used in the subsequent esterification step without further purification.

Stereochemistry and Biological Activity

The three-dimensional structure of a drug molecule is paramount for its interaction with chiral biological targets such as receptors and enzymes.[2] The ester of (S)-(-)-tropic acid and tropine is known as hyoscyamine, the pharmacologically active levorotatory isomer.[12][13] Atropine is the racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine.[1] The biological activity, primarily anticholinergic effects, resides almost exclusively in the (S)-enantiomer (the eutomer), while the (R)-enantiomer (the distomer) is largely inactive.[1][2] Hyoscyamine is a non-selective antagonist of muscarinic acetylcholine receptors, blocking the action of acetylcholine and thereby inhibiting parasympathetic nervous system activity.[13][14] This leads to effects such as decreased saliva and mucus secretion, reduced gastrointestinal motility, and increased heart rate.[14]

Conclusion

The stereochemistry of this compound is a foundational concept in the development of many essential anticholinergic drugs. The distinct physicochemical and pharmacological properties of its (R) and (S) enantiomers necessitate efficient methods for their separation and stereospecific incorporation into final active pharmaceutical ingredients. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and professionals working in synthetic organic chemistry and drug development to ensure the synthesis of safe and efficacious medicines.

References

- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mmsl.cz [mmsl.cz]

- 4. This compound [drugfuture.com]

- 5. This compound, (+)- | C9H10O3 | CID 643328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 552-63-6 [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]

- 9. CAS 552-63-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]

- 10. ia800607.us.archive.org [ia800607.us.archive.org]

- 11. US5952505A - Process for preparing pure enantiomers of this compound esters - Google Patents [patents.google.com]

- 12. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 13. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

Tropic Acid Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, serves as a crucial chiral building block for a variety of synthetic and naturally occurring compounds with significant pharmacological activities. Its derivatives, most notably the tropane alkaloids, have long been recognized for their potent effects on the nervous system and other biological pathways. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their anticholinergic, neuromuscular blocking, antimicrobial, and cytotoxic properties. This document is intended to be a comprehensive resource for researchers and professionals in drug discovery and development, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further investigation and innovation in this promising area of medicinal chemistry.

I. Anticholinergic Activity of this compound Derivatives

This compound esters are renowned for their anticholinergic properties, primarily acting as antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By blocking these receptors, this compound derivatives can elicit a range of physiological responses, making them valuable therapeutic agents for various conditions.

Quantitative Data: Muscarinic Receptor Antagonism

The binding affinities (Ki) and inhibitory concentrations (IC50) of prominent this compound derivatives for different muscarinic receptor subtypes are summarized in the table below. This data highlights the potency and, in some cases, the selectivity of these compounds.

| Derivative | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference(s) |

| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [1] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [1] | |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [1] | |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [1] | |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [1] | |

| Scopolamine | M1 | 0.83 | - | [2] |

| M2 | 5.3 | - | [2] | |

| M3 | 0.34 | - | [2] | |

| M4 | 0.38 | - | [2] | |

| M5 | 0.34 | - | [2] | |

| Tropicamide | Non-selective | Low Affinity | - | [3] |

Note: Ki and IC50 values can vary depending on the experimental conditions.

Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

This compound derivatives, such as atropine, act as competitive antagonists at muscarinic acetylcholine receptors. This blockade disrupts the canonical signaling pathways initiated by acetylcholine binding. The following diagram illustrates the general mechanism of action.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a this compound derivative for a specific muscarinic receptor subtype.

1. Materials and Reagents:

-

Cell membranes expressing the muscarinic receptor of interest (e.g., from CHO or HEK cells).[4]

-

Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[4]

-

Unlabeled this compound derivative (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding (NSB) control (e.g., 1-10 µM atropine).[4]

-

96-well microplate.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.[4]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare the radioligand solution at a concentration close to its Kd value.

-

Prepare the NSB control solution.[4]

-

-

Assay Setup (in triplicate):

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the TB.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

II. Neuromuscular Blocking Activity

Certain quaternary ammonium derivatives of this compound esters have been investigated for their neuromuscular blocking properties. These compounds act as antagonists at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation.

Quantitative Data: Neuromuscular Blocking Potency

The effective dose (ED50) is a measure of the potency of a neuromuscular blocking agent. The following table provides an example of such data for atropine in a specific context.

| Derivative | Parameter | Dose (mg/kg) | Animal Model | Reference(s) |

| Atropine | ED50 (to prevent bradycardia after neuromuscular blockade antagonism) | 0.016 - 0.032 | Human | [6] |

Note: ED50 values are highly dependent on the specific experimental model and conditions.

Experimental Workflow: In Vivo Assessment of Neuromuscular Blockade

The following diagram outlines a typical workflow for evaluating the neuromuscular blocking activity of a this compound derivative in a rat model.

Experimental Protocol: In Vivo Assessment of Neuromuscular Blockade in Rats

This protocol describes a method for quantifying the neuromuscular blocking effects of a compound in an anesthetized rat model.

1. Animals and Preparation:

-

Adult rats (e.g., Wistar or Sprague-Dawley).

-

Anesthetize the animal (e.g., with isoflurane) and maintain a surgical plane of anesthesia throughout the experiment.[7]

-

Monitor vital signs such as heart rate, blood pressure, respiratory rate, and body temperature.[7]

-

Intubate the animal and provide mechanical ventilation, as neuromuscular blocking agents will paralyze the respiratory muscles.[8]

2. Surgical Procedure and Stimulation:

-

Expose a peripheral nerve, such as the sciatic nerve in the hindlimb or the ulnar nerve in the forelimb.

-

Place stimulating electrodes around the nerve.

-

Attach a force transducer to the corresponding muscle tendon (e.g., gastrocnemius for the sciatic nerve) to measure the evoked twitch tension.

3. Experimental Procedure:

-

Deliver supramaximal electrical stimuli to the nerve at a set frequency (e.g., 0.1 Hz for single twitches or a train-of-four stimulus).

-

Record the baseline muscle twitch tension for a stable period.

-

Administer the this compound derivative intravenously at various doses.

-

Continuously record the muscle twitch tension to observe the onset, magnitude, and duration of neuromuscular blockade.

4. Data Analysis:

-

Measure the percentage depression of the twitch height from baseline at each dose.

-

Construct a dose-response curve by plotting the percentage of blockade against the logarithm of the dose.

-

Calculate the ED50 (the dose required to produce a 50% reduction in twitch height) from the dose-response curve.[1]

III. Antimicrobial and Antifungal Activities

Recent research has begun to explore the potential of this compound derivatives as antimicrobial and antifungal agents. Modifications to the this compound scaffold can yield compounds with activity against various pathogenic microorganisms.

Quantitative Data: Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table presents representative MIC values for some acid derivatives against different microbial strains.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Usnic Acid Derivatives | Staphylococcus aureus | 1.02–50.93 x 10⁻² (mmol/mL) | [9] |

| Trichoderma viride | 0.35–7.53 x 10⁻² (mmol/mL) | [9] | |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 69 - 1120 | [10] |

| Gram-negative bacteria | 8925 - 17850 | [10] |

Note: Data for non-tropic acid derivatives are included to illustrate the type of data presented. Further research is needed to populate this table with a wider range of this compound derivatives.

IV. Cytotoxic Activity

The potential of this compound derivatives as anticancer agents is an emerging area of investigation. By modifying the core structure, it is possible to design compounds that exhibit selective cytotoxicity against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below provides examples of IC50 values for some synthetic derivatives against different human cancer cell lines.

| Derivative Class | Cell Line | IC50 (µM) | Reference(s) |

| Synthetic β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 (µg/mL) | [11] |

| MDA-MB-231 (Breast) | 1.82 ± 0.05 (µg/mL) | [11] | |

| Picolinic acid derivative 5 | A549 (Lung) | 99.93 | [12] |

| Fluorinated coumarin derivatives | MCF-7 (Breast) | 7.90 - 8.30 (µg/mL) | [13] |

Note: The presented data includes non-tropic acid derivatives to exemplify the data format. More research is required to obtain a comprehensive dataset for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials and Reagents:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Complete cell culture medium.

-

This compound derivative (test compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Multi-well spectrophotometer (ELISA reader).

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

V. Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization are fundamental to exploring their biological activities. Several synthetic routes have been established.

Synthetic Workflow: General Synthesis of this compound Esters

The following diagram illustrates a common synthetic pathway for producing this compound esters, key intermediates for many of the biologically active derivatives.

Experimental Protocol: Synthesis of this compound via Ivanov Reaction

This protocol describes the synthesis of this compound from phenylacetic acid and formaldehyde.[4]

1. Materials and Reagents:

-

Phenylacetic acid

-

Isopropyl magnesium chloride (Grignard reagent)

-

Formaldehyde

-

Sulfuric acid

-

Anhydrous diethyl ether or THF

-

Standard laboratory glassware for air-sensitive reactions.

2. Procedure:

-

Formation of the Dianion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid in an anhydrous solvent.

-

Cool the solution in an ice bath and slowly add two equivalents of the Grignard reagent. Allow the reaction to stir at room temperature for a specified time to ensure the complete formation of the dianion.

-

Reaction with Formaldehyde: Cool the solution again and add a source of formaldehyde (e.g., paraformaldehyde or gaseous formaldehyde).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding it to a cold, dilute solution of sulfuric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system.

Conclusion

This compound derivatives represent a versatile class of compounds with a rich pharmacological history and significant potential for future drug development. Their well-established anticholinergic and neuromuscular blocking activities continue to be of therapeutic importance. Furthermore, emerging research into their antimicrobial and cytotoxic properties opens new avenues for the development of novel therapeutic agents. The data, protocols, and pathways presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in the medicinal chemistry of this compound derivatives. Through continued structure-activity relationship studies and the application of modern drug design principles, the full therapeutic potential of this important class of molecules can be realized.

References

- 1. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of semisynthetic derivatives of (R)- and (S)-usnic acids as potential antifungal agents against C. tropicalis and T. rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5952505A - Process for preparing pure enantiomers of this compound esters - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Atropine-edrophonium mixture: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public.pensoft.net [public.pensoft.net]

- 13. mdpi.com [mdpi.com]

In Vivo Metabolism and Identification of Tropic Acid Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral organic compound recognized primarily as a key metabolite of the anticholinergic drugs atropine and scopolamine.[1][2] Understanding its in vivo fate is crucial for a comprehensive toxicological and pharmacological assessment of these parent compounds and for any potential therapeutic applications of this compound itself. This technical guide provides an in-depth overview of the known and hypothesized metabolic pathways of this compound, detailed experimental protocols for its in vivo study, and a framework for the presentation of quantitative data. While this compound's metabolism is most extensively documented in the context of its parent compounds, this guide also extrapolates from the metabolism of structurally similar molecules to propose likely biotransformation routes.

Introduction to this compound

This compound (IUPAC name: 3-hydroxy-2-phenylpropanoic acid) is a carboxylic acid that plays a significant role in pharmacology as a building block for several pharmaceuticals.[3] It is a known human xenobiotic metabolite.[4] The in vivo disposition of this compound is of interest as it is a major urinary metabolite of scopolamine in certain species like guinea pigs and some rabbits, though it is of lesser importance in mice.[1] The metabolism of its parent compounds, and thus the formation of this compound, exhibits high species-specificity.[1]

In Vivo Metabolism of this compound

Direct in vivo metabolism studies on this compound are not extensively reported in publicly available literature. However, based on its chemical structure (a phenylpropanoic acid derivative) and general principles of xenobiotic metabolism, several biotransformation pathways can be hypothesized.[5] These are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Hypothesized Metabolic Pathways

The primary routes for this compound metabolism in mammals are likely to involve oxidation and conjugation. The following diagram illustrates a proposed metabolic pathway for this compound, drawing parallels from the metabolism of similar compounds like 2-phenylpropionic acid.[4][6]

Caption: Proposed metabolic pathways of this compound in vivo.

-

Phase I Reactions: The phenyl ring of this compound is susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes, a common metabolic route for aromatic compounds.[7]

-

Phase II Reactions: The carboxylic acid moiety is a prime site for conjugation.

-

Acyl Glucuronidation: Formation of a this compound acyl glucuronide is a highly probable pathway, as seen with other carboxylic acids.[4]

-

Acyl-CoA Formation: this compound can be activated to its coenzyme A (CoA) thioester, this compound-CoA.[4][6] This reactive intermediate can then potentially enter further metabolic cycles or be involved in the formation of other conjugates.

-

Quantitative Data on this compound Metabolites

Specific quantitative data for the metabolites of this compound following its direct administration are scarce in the available literature. The majority of existing data relates to its formation from parent compounds like scopolamine, highlighting species-dependent variations. For instance, in rabbits administered scopolamine, this compound can be a major metabolite, while in mice, it is considered minor.[1]

For future studies, quantitative data should be presented in a clear, tabular format as exemplified below.

Table 1: Template for Reporting Quantitative this compound Metabolite Data

| Metabolite | Species | Matrix | Concentration (ng/mL or µg/g) | % of Administered Dose | Analytical Method |

| This compound (unchanged) | Rat | Plasma | [Insert Value] | N/A | LC-MS/MS |

| This compound Acyl Glucuronide | Rat | Urine | [Insert Value] | [Insert Value] | LC-MS/MS |

| p-Hydroxy this compound | Rat | Urine | [Insert Value] | [Insert Value] | GC-MS |

| ... (other metabolites) | ... | ... | ... | ... | ... |

Note: This table is a template. The values are to be populated based on experimental findings.

Experimental Protocols for In Vivo Metabolism Studies

The following is a comprehensive, albeit generalized, protocol for conducting an in vivo metabolism study of this compound in a rodent model. This protocol is adapted from standard practices in drug metabolism and pharmacokinetic studies.[5][8][9] The use of radiolabeled this compound (e.g., with ¹⁴C) is highly recommended for accurate mass balance studies and metabolite tracking.[10]

Caption: General experimental workflow for an in vivo this compound metabolism study.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (n=3-5 per group).

-

Acclimatization: Acclimatize animals for at least one week prior to the study, with free access to standard chow and water.

-

Housing: House animals individually in metabolic cages designed for the separate collection of urine and feces.

Dosing and Administration

-

Test Article: Prepare a formulation of [¹⁴C]this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose: Administer a single dose (e.g., 10 mg/kg) via oral gavage or intravenous injection.

-

Control: A vehicle control group should be included.

Sample Collection

-

Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

-

Blood: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process to obtain plasma by centrifugation.

Sample Preparation and Analysis

-

Homogenize fecal samples.

-

Measure the radioactivity in aliquots of urine, plasma, and fecal homogenates using a liquid scintillation counter to determine the extent of absorption and routes of excretion.

Plasma Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.

Urine Sample Preparation:

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase) before injection into the LC-MS system.

Fecal Sample Preparation:

-

Homogenize fecal samples in a suitable solvent (e.g., methanol/water).

-

Centrifuge to pellet solids.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) before analysis.

Analytical Instrumentation (Hypothetical Conditions):

-

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes to detect potential metabolites.

-

-

GC-MS Analysis (for derivatized metabolites):

-

Derivatization: Evaporate samples to dryness and derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) to increase the volatility of polar metabolites.

-

Column: A capillary column suitable for metabolite analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature ramp to separate the derivatized analytes.

-

Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode to generate fragment patterns for library matching and structural elucidation.

-

Conclusion and Future Perspectives

The in vivo metabolism of this compound, while of significant pharmacological interest, remains an area with limited direct research. The proposed metabolic pathways, based on established biotransformation reactions of similar chemical entities, suggest that this compound likely undergoes hydroxylation and conjugation. To definitively elucidate its metabolic fate, rigorous in vivo studies, preferably utilizing radiolabeled compounds, are necessary. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers aiming to fill this knowledge gap. Such studies will be invaluable for a more complete understanding of the pharmacokinetics and safety profiles of atropine, scopolamine, and other this compound-containing compounds.

References

- 1. The metabolism of C14-labeled atropine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Tropic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tropic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data where available, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For this compound, a derivative of benzoic acid, its solubility profile is essential for applications ranging from chemical synthesis to pharmaceutical formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Polar Protic Solvents | ||||

| Water | H₂O | 18.02 | 20 g/L[1][2][3][4] | 20 |

| Methanol | CH₃OH | 32.04 | 100 g/L[2] | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | Soluble[1][2] | Not Specified |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 200 mg/mL*[5] | Not Specified |

| Acetone | (CH₃)₂CO | 58.08 | Soluble[6] | Not Specified |

| Nonpolar Solvents | ||||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble[1][2] | Not Specified |

| Benzene | C₆H₆ | 78.11 | Slightly Soluble[4] | Not Specified |

| Petroleum Ether | - | - | Practically Insoluble[4] | Not Specified |

*Note: The solubility in DMSO is reported for the preparation of in vitro stock solutions and may require sonication to achieve.[5]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a solid in a solvent.[7][8][9][10] This method involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute. The following is a detailed protocol for this procedure.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other appropriate analytical instrumentation such as UV-Vis spectrophotometer)

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10]

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.[10] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC method (or other suitable analytical technique).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in g/L or mg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.

References

- 1. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]

- 2. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]

- 3. This compound | CAS#:529-64-6 | Chemsrc [chemsrc.com]

- 4. DL-Tropic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usbio.net [usbio.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. scielo.br [scielo.br]

Tropic Acid: A Comprehensive Technical Guide to its Thermal Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a key chiral building block in the synthesis of pharmaceuticals such as atropine and hyoscyamine, requires a thorough understanding of its thermal stability and degradation pathways to ensure the quality, safety, and efficacy of final drug products. This technical guide provides an in-depth analysis of the thermal properties and degradation profile of this compound. It consolidates available data on its melting point and decomposition, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses its degradation under hydrolytic, oxidative, and photolytic stress conditions. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of this compound-based active pharmaceutical ingredients (APIs).

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for defining its handling, storage, and processing conditions. Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its thermal properties.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | [1] |

| CAS Number | 529-64-6 | [1] |

| Molecular Formula | C9H10O3 | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Melting Point | 115 - 118 °C | [1] |

| Decomposition Temperature | > 160 °C | [1] |

Thermogravimetric Analysis (TGA)

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Postulated Event |

| 25 - 150 | < 1 | Loss of residual solvent/moisture |

| 160 - 250 | ~27 | Decarboxylation (loss of CO2) |

| > 250 | Gradual | Fragmentation of the aromatic ring |

Differential Scanning Calorimetry (DSC)

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The absence of other significant thermal events prior to melting would indicate the purity and stability of the crystalline form.

Expected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~115 | ~117 | (Not available) |

Degradation Profile

Understanding the degradation profile of this compound under various stress conditions is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways.

Hydrolytic Degradation

This compound is known to be a primary degradation product of atropine through hydrolysis, particularly in acidic conditions.[5][6] This suggests that the ester linkage in atropine is the primary site of hydrolytic cleavage, yielding this compound and tropine. This compound itself, being a carboxylic acid, is generally stable to further hydrolysis under typical pharmaceutical processing and storage conditions. However, extreme pH and temperature conditions could potentially lead to further reactions.

Oxidative Degradation

While specific studies on the oxidative degradation of this compound are limited, a study on tropicamide, a derivative of this compound, showed it to be exceptionally stable to oxidative stress, with no degradation observed even with 30% H2O2 at 70°C for 90 minutes.[7] This suggests that this compound itself may possess a degree of resistance to oxidation. However, as a general precaution, it is incompatible with strong oxidizing agents.

Photolytic Degradation

No specific photostability studies on this compound were found in the reviewed literature. General principles of photostability testing as outlined by the International Council for Harmonisation (ICH) guideline Q1B should be followed to assess the impact of light exposure.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and decomposition profile of this compound.

Objective: To measure the weight loss of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of weight loss in different temperature regions.

Differential Scanning Calorimetry (DSC)

This protocol describes a method for determining the melting point and enthalpy of fusion of this compound.

Objective: To measure the heat flow to or from a sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature of 25 °C.

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its melting point (e.g., 150 °C).

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset and peak temperatures of melting and to calculate the enthalpy of fusion from the peak area.

Forced Degradation Studies

These protocols provide a framework for investigating the degradation of this compound under various stress conditions.

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).

-

Analyze the samples by a stability-indicating HPLC method.

-